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molecular formula C5H5ClN4O2 B1612734 6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid CAS No. 77813-57-1

6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid

Cat. No. B1612734
M. Wt: 188.57 g/mol
InChI Key: XYSNHNLTNNUZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09328117B2

Procedure details

To a solution of 3,6-dichloropyridazin-4-carboxylic acid (5 g, 26 mmol) in EtOH (200 mL) was added TEA (4 mL, 30 mmol) and hydrazine (5 mL, 80%). The reaction mixture was stirred at 85° C. for 3 hours. After cooled to room temperature, the mixture was concentrated in vacuum to give crude product 6-chloro-3-hydrazinylpyridazine-4-carboxylic acid (4.8 g), which was used for the next step directly without purification. LRMS (M+H+) m/z: calcd 189; found 189.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][C:5]([Cl:11])=[CH:6][C:7]=1[C:8]([OH:10])=[O:9].[NH2:12][NH2:13]>CCO>[Cl:11][C:5]1[N:4]=[N:3][C:2]([NH:12][NH2:13])=[C:7]([C:8]([OH:10])=[O:9])[CH:6]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1N=NC(=CC1C(=O)O)Cl
Name
TEA
Quantity
4 mL
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
NN
Name
Quantity
200 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 85° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=CC(=C(N=N1)NN)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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